2-Methoxy-2-methyl-1-benzothiophen-3(2H)-one
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Overview
Description
2-Methoxy-2-methyl-1-benzothiophen-3(2H)-one is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a methoxy group and a methyl group attached to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-methyl-1-benzothiophen-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methoxybenzaldehyde with methylthioglycolate in the presence of a base such as sodium hydride can lead to the formation of the desired benzothiophene derivative. The reaction typically requires refluxing in an appropriate solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors, advanced purification techniques, and the use of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-methyl-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-Methoxy-2-methyl-1-benzothiophen-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals, materials, and as intermediates in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-methyl-1-benzothiophen-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiophene: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
2-Methoxybenzothiophene: Lacks the methyl group, affecting its steric and electronic characteristics.
1-Benzothiophen-3(2H)-one: Lacks both the methoxy and methyl groups, making it less substituted and potentially less reactive.
Uniqueness
2-Methoxy-2-methyl-1-benzothiophen-3(2H)-one is unique due to the presence of both methoxy and methyl groups, which can enhance its reactivity and potential applications. These substituents can influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic and industrial processes.
Properties
CAS No. |
62925-29-5 |
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Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
2-methoxy-2-methyl-1-benzothiophen-3-one |
InChI |
InChI=1S/C10H10O2S/c1-10(12-2)9(11)7-5-3-4-6-8(7)13-10/h3-6H,1-2H3 |
InChI Key |
FVAHEQOKZXMXJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2S1)OC |
Origin of Product |
United States |
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